An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the heterocyclic compound 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. This molecule, belonging to the pyrazole class, is of interest to researchers in medicinal chemistry and materials science due to its potential as a versatile building block for the synthesis of more complex bioactive molecules and functional polymers. This document summarizes its known physical and chemical data, outlines detailed hypothetical experimental protocols for its synthesis and characterization based on established chemical principles, and provides a visual representation of the experimental workflow.
Physicochemical Properties
Table 1: Physicochemical Properties of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
| Property | Value | Source |
| IUPAC Name | 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | - |
| CAS Number | 120841-97-6 | [1] |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Physical State | Likely a solid at room temperature | Inferred from related compounds[2] |
| SMILES | C=CN1C(=C(C=N1)C=O)C | - |
| InChI Key | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like DMF and DMSO.[3] | Inferred from related compounds |
| Hazard | Irritant | [1] |
Experimental Protocols
The following sections detail hypothetical yet comprehensive experimental protocols for the synthesis, purification, and characterization of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. These methodologies are based on well-established synthetic routes for analogous pyrazole derivatives, particularly the Vilsmeier-Haack reaction for formylation.[4][5][6][7][8][9][10]
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[4][5][6][8][9][10][11] This proposed synthesis starts from the precursor 5-methyl-1-vinyl-1H-pyrazole.
2.1.1. Materials and Reagents:
-
5-methyl-1-vinyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
Standard laboratory glassware and magnetic stirrer
2.1.2. Reaction Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C. This in-situ preparation generates the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Dissolve 5-methyl-1-vinyl-1H-pyrazole in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde can be purified using one of the following standard laboratory techniques:
-
Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a pure crystalline product.[12]
-
Column Chromatography: For oily or impure solid products, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[13]
Characterization
The identity and purity of the synthesized 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde should be confirmed by a combination of spectroscopic methods.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm with distinct coupling patterns), the aldehyde proton (a singlet around 9.5-10.0 ppm), the methyl protons (a singlet around 2.5 ppm), and the pyrazole ring proton.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon of the aldehyde (around 180-190 ppm), the carbons of the pyrazole ring, the vinyl carbons, and the methyl carbon.
2.3.2. Infrared (IR) Spectroscopy:
The IR spectrum should exhibit a strong absorption band characteristic of the aldehyde C=O stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the alkyl and vinyl groups, and C=C and C=N stretching vibrations from the pyrazole ring and vinyl group.
2.3.3. Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (136.15 g/mol ).
Logical Workflow and Visualization
The following diagram illustrates the logical workflow for the synthesis and characterization of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide consolidates the available physicochemical data for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde and provides a robust, albeit hypothetical, framework for its synthesis and characterization. The outlined protocols, based on established chemical literature for similar compounds, offer a reliable starting point for researchers aiming to synthesize and utilize this versatile pyrazole derivative in their drug discovery and materials science endeavors. Further experimental validation is necessary to confirm the specific physical properties and optimize the proposed synthetic route.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. jpsionline.com [jpsionline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
